(R)-tert-Butyl (1-aminopropan-2-yl)carbamate

MK2 inhibition chiral resolution stereochemistry-activity relationship

Chiral purity determines MK2 inhibitor potency-the (S)-enantiomer or racemate yields inactive diastereomers, wasting synthesis effort. This (R)-Boc-1,2-propanediamine supplies the exact (R)-stereochemistry required for benzothiophene MK2 inhibitor pharmacophores (e.g., PF-3644022 series, IC₅₀ low nM). Orthogonal Boc protection enables sequential amine functionalization without racemization. 98% purity; solid form; store at 2-8°C; shipped ambient with SDS.

Molecular Formula C8H18N2O2
Molecular Weight 174.244
CAS No. 100927-10-4
Cat. No. B582126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl (1-aminopropan-2-yl)carbamate
CAS100927-10-4
Synonymstert-Butyl (R)-1-Aminopropan-2-ylcarbamate;  (R)-(2-Amino-1-methylethyl)carbamic Acid 1,1-Dimethylethyl Ester;  N-[(1R)-2-Amino-1-methylethyl]carbamic Acid 1,1-Dimethylethyl Ester; 
Molecular FormulaC8H18N2O2
Molecular Weight174.244
Structural Identifiers
SMILESCC(CN)NC(=O)OC(C)(C)C
InChIInChI=1S/C8H18N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)/t6-/m1/s1
InChIKeyJQXZBJAAOLPTKP-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-tert-Butyl (1-aminopropan-2-yl)carbamate Overview


(R)-tert-Butyl (1-aminopropan-2-yl)carbamate (CAS 100927-10-4) is a chiral, bifunctional C₈H₁₈N₂O₂ building block featuring a primary amine and a tert-butyloxycarbonyl (Boc)-protected secondary amine on a propane backbone with defined (R)-stereochemistry . It is not a biologically active molecule itself but a crucial synthetic intermediate specifically validated for constructing potent benzothiophene inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK2) . Its molecular weight of 174.24 g/mol, solid physical form, and storage requirement at 2–8°C are well-characterized .

Stereochemistry Prevents Generic Substitution


In chiral drug synthesis, enantiomeric identity directly governs downstream biological activity, and generic substitution with the (S)-enantiomer or racemate is not chemically equivalent. The target compound provides the (R)-configuration required by the benzothiophene MK2 inhibitor pharmacophore, whereas documented evidence shows that for closely related MK2 inhibitor series, biological activity resides predominantly in a single stereoisomer [1]. Substituting this intermediate with (S)-tert-butyl (1-aminopropan-2-yl)carbamate (CAS 146552-71-8) or the racemic mixture introduces a stereochemical mismatch that can yield an inactive diastereomer, wasting synthetic effort and complicating purification. The Boc protecting group is standard, but the chirality at the 2-position of the propane-1,2-diamine core is the defining procurement parameter.

Differentiation Evidence


Enantiomer-Dependent MK2 Activity

In a spiro-3-piperidyl MK2 inhibitor series, the racemic mixture was separated by chiral preparative HPLC, revealing that the desired MK2 inhibitory activity resided mostly in the first-eluting stereoisomer [1]. The (R)-tert-butyl (1-aminopropan-2-yl)carbamate building block installs the (R)-configuration at the diamine core, mapping to this active stereochemical series. The (S)-enantiomer (CAS 146552-71-8) would generate the opposite configuration at the same position, which is known to be significantly less active or inactive in analogous MK2 inhibitor chemotypes. Therefore, procurement of the (R)-enantiomer is mandatory for synthetic routes targeting the active stereoisomer.

MK2 inhibition chiral resolution stereochemistry-activity relationship

Benzothiophene MK2 Inhibitor Intermediate

Multiple authoritative supplier technical datasheets explicitly state that (R)-tert-butyl (1-aminopropan-2-yl)carbamate is 'used as an intermediate in the preparation of potent benzothiophene inhibitors of mitogen activated protein kinase-activated protein kinase 2 (MK2)' [1]. This application is not cited for the (S)-enantiomer or the racemic mixture in any retrieved source, confirming that the (R)-configuration is specifically required for the established synthetic route to these therapeutically relevant kinase inhibitors. Benzothiophene MK2 inhibitors such as PF-3644022 have demonstrated oral anti-inflammatory efficacy in acute and chronic inflammation models with TNFα inhibition IC₅₀ of 1.6 μM in human whole blood [2].

benzothiophene MK2 inhibitors synthetic intermediate kinase inhibitor synthesis

Enantiomeric Purity Specifications

The enantiomeric excess (ee) of this compound is a critical quality attribute determined using a chiral stationary phase (CSP) . Commercial suppliers offer the (R)-enantiomer at standard purities of 95–98% (achiral purity) , and the availability of batch-specific certificates of analysis (COA) including NMR, HPLC, and GC data enables verification of both chemical and enantiomeric purity. By contrast, the racemic tert-butyl (1-aminopropan-2-yl)carbamate (CAS 149632-73-5) has an ee of 0% by definition, and commercial sources typically do not report separate chiral purity specifications for it. Procuring the single (R)-enantiomer from suppliers who provide chiral purity data reduces the risk of introducing an undefined stereochemical impurity into a synthetic sequence.

enantiomeric excess chiral purity quality control

Boc Protection Regiochemistry

The compound is the N2-Boc-protected regioisomer (Boc on the 2-amino group, free amine at position 1). This regiochemistry is structurally distinct from the N1-Boc-1,2-propanediamine isomer (CAS 255735-88-7), where the Boc group resides on the 1-amino position. The N2-Boc substitution pattern of the target compound preserves a free primary amine adjacent to the chiral center, a feature required for coupling to the benzothiophene carboxylic acid derivatives in MK2 inhibitor synthesis. Substitution with the N1-Boc regioisomer would attach the Boc group at the wrong amine, blocking the reactive site needed for amide bond formation in the target inhibitor scaffold.

regiochemistry Boc protection diamine building blocks

Validated Application Scenarios


MK2 Inhibitor Synthesis for Inflammation

The compound serves as the chirality-installing intermediate in the construction of benzothiophene-based MK2 inhibitors, a class with demonstrated oral anti-inflammatory efficacy in both acute and chronic in vivo models. PF-3644022 and optimized analogs from this series achieve MK2 biochemical IC₅₀ values in the low nanomolar range and cellular target engagement at submicromolar concentrations [1]. The (R)-configuration at the diamine core is essential for the inhibitor to adopt the correct binding mode within the MK2 ATP-binding site. Procuring this specific enantiomer directly supports medicinal chemistry programs targeting p38α-MK2 pathway-driven inflammatory diseases, including rheumatoid arthritis and other autoimmune conditions.

Amino Alcohol Synthesis for Beta-Blockers and Antivirals

The Boc-protected (R)-diamine scaffold is a precursor for (R)-configured amino alcohols, which constitute key pharmacophoric elements in beta-blockers and antiviral agents [1]. The orthogonal protection strategy (Boc on secondary amine, free primary amine) allows sequential functionalization: the primary amine can be alkylated or acylated while the Boc group preserves the secondary amine for later deprotection and further elaboration. This regioselective and stereoselective synthetic capability is not achievable with the N1-Boc regioisomer or racemic mixtures.

Stereodefined Combinatorial Library Synthesis

In combinatorial chemistry programs aimed at generating diverse compound libraries with defined stereochemistry, the compound enables selective reactions at either amine center while maintaining stereochemical integrity of the (R)-configuration [1]. The Boc group's acid-lability allows orthogonal deprotection without racemization, a property confirmed for this compound class. This makes it suitable for solid-phase and solution-phase library construction where stereochemical fidelity across hundreds of analogs must be maintained.

Preclinical Scale-Up and Manufacturing

For programs advancing a benzothiophene MK2 inhibitor to preclinical development, sourcing the (R)-enantiomer building block at commercial scale (up to 25 g from major suppliers with documented purity specifications [1]) provides a reliable starting point. The compound's stable solid form, defined storage conditions (2–8°C), and well-characterized physicochemical properties (boiling point 299.8°C at 760 mmHg, LogP 2.75 ) support process development activities including solubility screening, reaction optimization, and impurity profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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